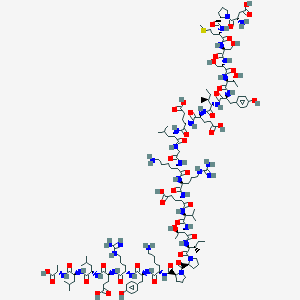
1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (BOPAA) is a novel azetidine-containing compound that has been studied for its potential in a variety of scientific applications. BOPAA has a unique structure, with a benzoyl group, a phenyl group and an oxo group attached to the azetidine core. This has led to it being of interest to chemists and researchers, as it has potential applications in a wide range of fields. In
Scientific Research Applications
Benzoyl Derivatives in Medicinal Chemistry
Benzoyl derivatives, similar in part to the compound , have been studied extensively for their pharmacological activities. For example, Clindamycin 1%/benzoyl peroxide 5% is a combination gel used for the treatment of acne vulgaris, demonstrating the antibacterial and keratolytic properties of benzoyl derivatives (McKeage & Keating, 2008). Another review highlights the application of benzoyl peroxide in dermatologic clinics, underscoring its role as a cornerstone in acne treatment due to its significant antibacterial and comedolytic activity (Tanghetti & Popp, 2009).
Environmental Implications of Benzoyl Derivatives
The environmental fate and aquatic effects of various chemicals, including those with benzoyl groups, have been reviewed to assess their biodegradability and impact on aquatic life. For instance, a series of C4 and C8 oxo-process chemicals, which could include benzoyl derivatives, show that these compounds are readily biodegradable and pose generally low concern to aquatic life (Staples, 2001).
properties
IUPAC Name |
(1-benzoyl-2-oxo-4-phenylazetidin-3-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-12(20)23-16-15(13-8-4-2-5-9-13)19(18(16)22)17(21)14-10-6-3-7-11-14/h2-11,15-16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBNNNDZBNQFRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618278 |
Source


|
| Record name | 1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate | |
CAS RN |
146924-93-8 |
Source


|
| Record name | 1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-6-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]pyran-2-one](/img/structure/B141040.png)



![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate](/img/structure/B141051.png)

![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B141055.png)

![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)



![[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate](/img/structure/B141075.png)
